Cas no 2165026-15-1 (3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol)

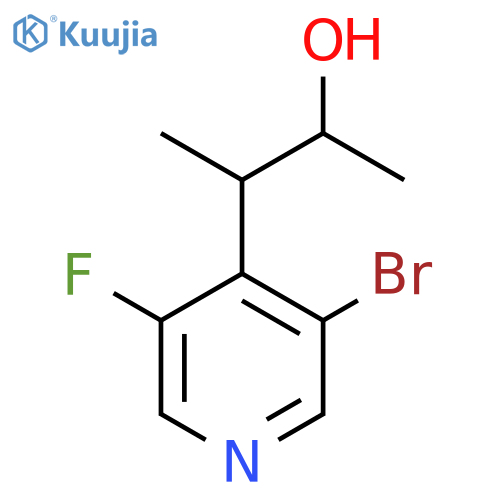

2165026-15-1 structure

商品名:3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol

- EN300-1626293

- 2165026-15-1

-

- インチ: 1S/C9H11BrFNO/c1-5(6(2)13)9-7(10)3-12-4-8(9)11/h3-6,13H,1-2H3

- InChIKey: QWKVOZSAPNPKAG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC=C(C=1C(C)C(C)O)F

計算された属性

- せいみつぶんしりょう: 247.00080g/mol

- どういたいしつりょう: 247.00080g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 33.1Ų

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1626293-0.05g |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1626293-10.0g |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1626293-500mg |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 500mg |

$809.0 | 2023-09-22 | ||

| Enamine | EN300-1626293-50mg |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 50mg |

$707.0 | 2023-09-22 | ||

| Enamine | EN300-1626293-0.1g |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1626293-0.25g |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1626293-5.0g |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1626293-100mg |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 100mg |

$741.0 | 2023-09-22 | ||

| Enamine | EN300-1626293-1000mg |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 1000mg |

$842.0 | 2023-09-22 | ||

| Enamine | EN300-1626293-10000mg |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |

2165026-15-1 | 10000mg |

$3622.0 | 2023-09-22 |

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

2165026-15-1 (3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量